Phenylacridone Phenylacridone
Brand Name: Vulcanchem
CAS No.: 5472-23-1
VCID: VC3692829
InChI: InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H
SMILES: C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Molecular Formula: C19H13NO
Molecular Weight: 271.3 g/mol

Phenylacridone

CAS No.: 5472-23-1

Cat. No.: VC3692829

Molecular Formula: C19H13NO

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

Phenylacridone - 5472-23-1

Specification

CAS No. 5472-23-1
Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
IUPAC Name 10-phenylacridin-9-one
Standard InChI InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H
Standard InChI Key GOKIEMZASYETFM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Canonical SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Introduction

Chemical Structure and Classification

Phenylacridone belongs to the acridone family of compounds, characterized by a tricyclic structure with a carbonyl group at the 9-position. The basic acridone skeleton is derived from acridine (C₁₃H₉N), where one of the central CH groups is replaced by nitrogen, and with oxidation at the 9-position forming a carbonyl group . The addition of a phenyl group to this structure forms phenylacridone, creating a molecule with enhanced photophysical properties and biological activities.

The structure features an electron-donating amine and an electron-withdrawing carbonyl group, which contribute to its excellent photoluminescence and photostability. The phenyl substitution can occur at different positions on the acridone skeleton, most commonly at the nitrogen position (N-phenylacridone) or at carbon positions of the acridone ring system.

Structural Characteristics

The structural arrangement of phenylacridone affects its properties significantly. Studies on similar acridone derivatives have shown that molecular geometry plays a crucial role in determining photophysical characteristics. For instance, angularly fused acridone derivatives demonstrate weakened aromaticity of the benzene ring at the turning point, whereas linearly fused derivatives exhibit stronger fluorescence intensity and better electronic couplings .

Related Compounds

Phenylacridone should be distinguished from closely related compounds such as:

CompoundMolecular FormulaKey Structural FeaturesKey Difference from Phenylacridone
AcridoneC₁₃H₉NOTricyclic with C=O at 9-positionLacks phenyl group
9-PhenylacridineC₁₉H₁₃NTricyclic with phenyl at 9-positionHas phenyl instead of C=O at 9-position
Phenyl acridine-9-carboxylateC₂₀H₁₃NO₂Carboxylate ester at 9-positionContains carboxylate group

Synthesis Methods

General Synthetic Approaches

The synthesis of phenylacridone typically involves multistep procedures building on the acridone core structure. One common approach follows a pathway similar to that used for other acridone derivatives:

  • Reaction between chlorobenzoic acid and p-amino acetophenone in the presence of catalysts

  • Cyclization to form the acridone skeleton

  • Addition of the phenyl group through appropriate coupling reactions

Advanced Synthesis Techniques

More advanced synthesis techniques have been explored for acridone derivatives, including:

  • Microwave-assisted synthesis methods

  • Template-directed synthesis for specific substitution patterns

  • Catalytic systems using composite catalysts such as zinc chloride and phosphoric acid

These methods could potentially be adapted for the efficient synthesis of phenylacridone with controlled regioselectivity.

Physical and Chemical Properties

Physical Properties

Based on studies of related acridone derivatives, phenylacridone likely exhibits the following physical properties:

PropertyCharacteristic
AppearanceCrystalline solid
ColorLight yellow to amber
Melting PointApproximately 180-250°C (based on related compounds)
SolubilitySoluble in organic solvents like DMF, DMSO; limited water solubility
UV AbsorptionMajor absorption peaks around 250-350 nm
FluorescenceStrong emission in the visible region

Spectroscopic Properties

Spectroscopic analysis of acridone derivatives reveals distinctive characteristics that would likely apply to phenylacridone:

  • IR Spectroscopy: Characteristic bands for C=O stretching (1650-1700 cm⁻¹), C-N stretching, and aromatic C=C vibrations

  • ¹H NMR: Distinctive signals for aromatic protons (7-8.5 ppm), N-H proton (if present, around 12 ppm), and phenyl group protons

  • ¹³C NMR: Signals for carbonyl carbon (170-180 ppm), aromatic carbons (120-140 ppm), and junction carbons

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of acridone structures

Biological Activities and Therapeutic Applications

Anticancer Properties

Research on related compounds suggests that phenylacridone likely possesses significant anticancer activity. Studies on acridone derivatives and 9-phenylacridine have demonstrated:

  • Inhibition of cancer cell proliferation, particularly in melanoma cell lines

  • DNA damage induction through photosensitization

  • Enhanced cell killing when combined with UVA radiation

For example, 9-phenylacridine (ACPH) exhibited anticancer activity in cell lines and in vivo animal models. Mechanistic studies indicated that it could act as a topoisomerase I inhibitor and PARP 1 inhibitor, showing strong effectiveness when combined with cisplatin in cell line-based assays .

Mechanism of Action

The biological activities of phenylacridone likely stem from several mechanisms:

  • DNA Intercalation: The planar tricyclic structure enables insertion between DNA base pairs

  • Reactive Oxygen Species (ROS) Generation: When photoactivated, can produce ROS that damage cellular components

  • Enzyme Inhibition: Potential inhibition of key enzymes such as topoisomerases

  • Photosensitization: Enhancement of UVA-induced DNA damage both in vitro and in cells

Studies on related compounds have shown that treatment with these molecules enhances the generation of ROS in cells, leading to lipid peroxidation, depletion of glutathione (GSH), and ultimately cell cycle arrest at the G2/M phase, promoting apoptosis through the mitochondria-mediated pathway .

Antimicrobial Activity

Acridone-based compounds have demonstrated antimicrobial properties, suggesting phenylacridone may also possess similar activities. Research has focused on synthesizing acridone base phenolic compounds specifically for antibacterial applications , indicating this class of compounds has potential in combating bacterial infections.

Applications in Materials Science

Photoinitiator Applications

Compounds structurally related to phenylacridone have been utilized as photoinitiators in various industrial processes. Under UV light, X-ray, or laser radiation, these compounds can produce active groups that cause unsaturated photo-curing materials to undergo polymerization reactions . This property makes phenylacridone and related compounds valuable in:

  • Photo-cured coatings

  • Printing inks

  • Photoresist materials for electronics manufacturing

Organic Electronics

The unique electronic properties of acridone derivatives make them promising candidates for applications in organic electronics. Research has shown that:

  • Linearly fused acridone derivatives demonstrate strong fluorescence intensity and good electronic couplings

  • These compounds exhibit favorable electron and hole mobilities, making them suitable for semiconductor applications

  • They can be incorporated into organic light-emitting diodes (OLEDs) to enhance efficiency and color quality

Fluorescent Probes and Imaging

The excellent photophysical properties of phenylacridone make it valuable for:

  • Development of fluorescent probes for biological imaging

  • Visualization of cellular processes in real-time

  • Detection of specific biomolecules through targeted fluorescence

Current Research Trends

Structural Modifications and Structure-Activity Relationships

Current research on acridone derivatives focuses on:

  • Introduction of various substituents to tune photophysical properties

  • Investigation of structure-activity relationships to optimize biological activities

  • Development of hybrid molecules combining acridone scaffolds with other bioactive moieties

Advanced Analytical Methods

Novel analytical approaches have been developed for studying acridone derivatives, including:

  • Direct detection in tissues by graphite rod laser desorption vacuum-ultraviolet post-ionization mass spectrometry (LD/SPI-MS)

  • Single-crystal X-ray analysis revealing face-to-face π–π stacking interactions and hydrogen bond-directed molecular packing

  • Computational studies to predict properties and optimize molecular design

Photodynamic Therapy Research

Phenylacridone's photosensitizing properties make it a candidate for photodynamic therapy applications. Research has shown that compounds like 9-phenylacridine can be used as photosensitizers in PDT, where topical application followed by UVA illumination selectively targets diseased cells while minimizing damage to surrounding normal tissues .

Comparison with Other Heterocyclic Compounds

Phenylacridone can be compared with other similar compounds:

CompoundKey SimilaritiesKey DifferencesRelative Advantages
AcridoneTricyclic structure with C=O at 9-positionLacks phenyl groupSimpler structure, easier synthesis
9-PhenylacridineContains phenyl group, similar sizeHas phenyl instead of C=O at 9-positionBetter stability in some conditions
NaphthacridoneTricyclic with extended aromatic systemContains naphthalene instead of phenylExtended conjugation, red-shifted fluorescence
PhenazineNitrogen-containing heterocycleDifferent nitrogen arrangementDifferent electronic properties

The unique combination of electron-donating and electron-withdrawing groups in phenylacridone, along with its excellent photophysical properties, distinguishes it from other similar compounds .

Future Directions

Advanced Materials

Emerging applications in materials science include:

  • Next-generation OLEDs with improved efficiency and color purity

  • Novel semiconductor materials for flexible electronics

  • Photovoltaic applications harnessing the light-absorption properties

  • Sensors and detectors utilizing the fluorescence characteristics

Green Chemistry Approaches

Sustainable approaches to phenylacridone synthesis represent an important direction:

  • Development of catalytic methods requiring less harsh conditions

  • Exploration of biomimetic synthesis routes

  • Use of renewable starting materials

  • Reduction of waste through improved synthetic efficiency

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